Ethylenediaminetetraacetate

Description

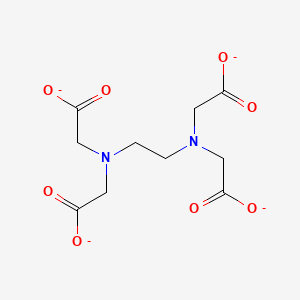

Structure

3D Structure

Properties

CAS No. |

150-43-6 |

|---|---|

Molecular Formula |

C10H12N2O8-4 |

Molecular Weight |

288.21 g/mol |

IUPAC Name |

2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/p-4 |

InChI Key |

KCXVZYZYPLLWCC-UHFFFAOYSA-J |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-] |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Ethylenediaminetetraacetate (EDTA) Chelation of Divalent Cations in Biological Systems: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent with widespread applications across various scientific disciplines, including biochemistry, molecular biology, and pharmaceutical sciences.[1][2] As an aminopolycarboxylic acid, EDTA can sequester di- and trivalent metal ions through the formation of stable, water-soluble complexes.[1][3] This guide provides a comprehensive overview of the principles of EDTA chelation, its impact on biological systems, quantitative data on its binding affinities, and detailed experimental protocols.

EDTA's utility stems from its ability to control the availability of metal ions, which are crucial for a myriad of biological processes.[4][5] It is widely employed to inhibit metal-dependent enzymes, preserve the integrity of biological macromolecules like DNA, and enhance the stability and efficacy of pharmaceutical formulations.[3][4][6][] This document serves as a technical resource for professionals seeking to leverage the properties of EDTA in their research and development endeavors.

2.0 Core Principles of EDTA Chelation

EDTA binds to metal ions through its four carboxylate groups and two nitrogen atoms, acting as a hexadentate ligand.[1] The general reaction for the formation of a metal-EDTA complex can be represented as:

Mn+ + Y4- ↔ MYn-4

where Mn+ is a metal ion, and Y4- is the fully deprotonated form of EDTA.[8] The strength of this interaction is quantified by the formation constant (Kf), also known as the stability constant.[8]

The chelation capacity of EDTA is highly dependent on the pH of the solution. The ability of EDTA to chelate divalent cations increases significantly with increasing pH, as the carboxyl groups become deprotonated.[4] This pH dependence is a critical factor to consider in experimental design.

3.0 Quantitative Data: Stability of Metal-EDTA Complexes

The stability of the complex formed between EDTA and a metal ion is a key determinant of its effectiveness. The following table summarizes the formation constants (log Kf) for EDTA with various biologically relevant divalent cations.

| Metal Ion | Log Kf |

| Ca2+ | 10.65 |

| Mg2+ | 8.79 |

| Mn2+ | 13.89 |

| Fe2+ | 14.30 |

| Co2+ | 16.45 |

| Ni2+ | 18.4 |

| Cu2+ | 18.78 |

| Zn2+ | 16.5 |

| Cd2+ | 16.5 |

| Data sourced from multiple references. Values are generally reported at 25°C and an ionic strength of 0.1 M.[9][10] |

4.0 Impact on Biological Systems and Signaling Pathways

By sequestering divalent cations, EDTA can significantly modulate the activity of various biological pathways that are dependent on these ions. A primary example is the inhibition of metalloproteinases, a family of enzymes that require a divalent cation, typically Zn2+, for their catalytic activity. The removal of this essential cofactor by EDTA leads to the inactivation of the enzyme.

5.0 Experimental Protocols

5.1 Determination of Conditional Stability Constants by Electrospray Ionization Mass Spectrometry (ESI-MS)

This method allows for the determination of conditional stability constants by monitoring the competition of two metal ions for EDTA.[11]

Methodology:

-

Prepare a reference complex solution: A solution containing a known concentration of a metal-EDTA complex (e.g., Ni(II)-EDTA) is prepared in a suitable buffer (e.g., pH 5).

-

Introduce a competing metal ion: A second metal ion (e.g., Cu2+) is added to the reference complex solution.

-

ESI-MS analysis: The solution is analyzed by ESI-MS to monitor the signal response of the reference complex and the formation of the new metal-EDTA complex.

-

Equilibrium calculations: The conditional stability constant for the competing metal is determined using solution equilibria equations based on the changes in the signal intensities of the metal-EDTA complexes.[11]

-

Time-dependent measurements: It is crucial to repeat measurements over time to ensure that the system has reached equilibrium, as the exchange can be slow for some metal ions.[11]

5.2 Synthesis of an Iron(III)-EDTA Complex

This protocol describes the synthesis of a solid iron(III)-EDTA complex.[12]

Materials:

-

Sodium hydroxide (B78521) (NaOH)

-

Disodium EDTA dihydrate (Na2H2EDTA∙2H2O)

-

Iron(III) chloride hexahydrate (FeCl3∙6H2O)

-

Deionized water

Procedure:

-

Dissolve 0.4 g of NaOH in 10 cm³ of deionized water.

-

Add 3.8 g of Na2H2EDTA∙2H2O to the NaOH solution and gently heat until all the solid dissolves.

-

In a separate container, dissolve 2.5 g of FeCl3∙6H2O in 5 cm³ of deionized water.

-

Add the iron(III) chloride solution to the EDTA solution with swirling.

-

Gently boil the solution to reduce the volume and precipitate the yellow Na[Fe(EDTA)]∙3H2O product.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by suction filtration using a Büchner funnel.

-

Wash the product with a small amount of cold deionized water, followed by ethanol.

-

Dry the product in an oven at a low temperature.

6.0 Applications in Drug Development and Research

EDTA's ability to chelate metal ions makes it a valuable tool in various stages of drug development and research.

-

Formulation Stability: EDTA is used as a stabilizer in pharmaceutical formulations to prevent the degradation of active pharmaceutical ingredients that can be catalyzed by trace metal ions.[2][6]

-

Enhanced Drug Efficacy: By removing disruptive metal ions, EDTA can improve the absorption and bioavailability of certain drugs.[6]

-

Drug Delivery Systems: EDTA has been incorporated into drug delivery systems, such as liposomes, to enhance drug retention and reduce toxicity.[13][14]

-

Molecular Biology: In the laboratory, EDTA is a standard component of buffers used for DNA and RNA extraction and storage, where it inhibits the activity of nucleases that require divalent cations like Mg2+.[3][4][]

-

Enzyme Assays: EDTA is used to investigate the metal-dependence of enzymes by observing the effect of metal ion removal on their activity.[3][5]

Ethylenediaminetetraacetic acid is a versatile and indispensable tool in biological and pharmaceutical research. A thorough understanding of its chelation properties, including the stability of its metal complexes and the influence of pH, is essential for its effective application. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize EDTA in their work, from fundamental research to the development of stable and efficacious therapeutic products.

References

- 1. interchim.fr [interchim.fr]

- 2. valudor.com [valudor.com]

- 3. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 4. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MEROPS - the Peptidase Database [ebi.ac.uk]

- 6. chemignition.com [chemignition.com]

- 8. webhost.bridgew.edu [webhost.bridgew.edu]

- 9. laboratorynotes.com [laboratorynotes.com]

- 10. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

- 11. Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cuhk.edu.hk [cuhk.edu.hk]

- 13. The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Guardian of the Genome: An In-depth Technical Guide to EDTA's Role in Inhibiting DNase Activity and Protecting DNA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deoxyribonucleic acid (DNA) integrity is paramount for a multitude of applications in research, diagnostics, and therapeutics. However, the ubiquitous presence of deoxyribonucleases (DNases) poses a significant threat to DNA stability. This technical guide provides a comprehensive overview of the critical role of ethylenediaminetetraacetic acid (EDTA) in inhibiting DNase activity and preserving DNA integrity. We will delve into the biochemical mechanisms of DNase function, the specific inhibitory action of EDTA, present quantitative data on its efficacy, and provide detailed experimental protocols for its application. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively protect DNA in their experimental workflows.

The Threat Within: Understanding Deoxyribonucleases (DNases)

DNases are a class of enzymes that catalyze the hydrolytic cleavage of the phosphodiester bonds in the DNA backbone, leading to DNA degradation. These enzymes are present in virtually all cell types and biological fluids. Their release during experimental procedures such as cell lysis is a primary cause of DNA degradation, which can compromise downstream applications like PCR, sequencing, and cloning.

Most DNases, particularly the well-characterized DNase I, are metalloenzymes, meaning they require divalent metal cations as cofactors for their catalytic activity.[1][2][3] The most common and critical cofactors for DNase I are magnesium (Mg²⁺) and calcium (Ca²⁺).[4][5] While Mg²⁺ is directly involved in the catalytic mechanism of DNA hydrolysis, Ca²⁺ plays a crucial role in maintaining the structural integrity of the DNase I enzyme, protecting it from proteolytic degradation.[4] In the complete absence of these divalent cations, the activity of DNase I is almost negligible.[4][6]

The Molecular Shield: EDTA's Mechanism of DNase Inhibition

Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent, meaning it can form stable complexes with metal ions. Its primary function in protecting DNA is the sequestration of the divalent cations essential for DNase activity.[1][2][3] As a hexadentate ligand, EDTA can form six bonds with a single metal ion, effectively "wrapping around" and sequestering cations like Mg²⁺ and Ca²⁺.[1]

By binding to these metal ions, EDTA prevents them from interacting with the DNase enzyme. This chelation has a dual effect:

-

Inactivation of Catalytic Activity: By removing the Mg²⁺ cofactor, EDTA directly inhibits the catalytic function of the DNase, preventing it from cleaving the DNA backbone.[7][8]

-

Destabilization of Enzyme Structure: The sequestration of Ca²⁺ can also contribute to the destabilization of the DNase I structure, further reducing its activity.[4]

This indirect inhibition of DNase activity makes EDTA an indispensable component in various molecular biology buffers and protocols where DNA integrity is critical, such as DNA extraction and storage solutions.[1][9]

Figure 1: Mechanism of DNase I inhibition by EDTA.

Quantitative Efficacy of EDTA in DNase Inhibition

The concentration of EDTA is a critical factor in its effectiveness as a DNase inhibitor. Several studies have provided quantitative data on the concentrations of EDTA required to inhibit DNase activity.

| EDTA Concentration | Observed Effect on DNase Activity | Reference(s) |

| 0.125 mM | Sufficient to preserve salivary DNA. | [10] |

| 1 mM | Can inhibit DNase activity. | [8] |

| 2-10 mM | Typical concentration range used in various buffers for DNase inhibition. | [11] |

| 5 mM | Results in no detectable DNase activity. Commonly used concentration to stop DNase I reactions in experimental protocols. | [8][12] |

| Stepwise Increase | Increasing concentrations of EDTA result in a stepwise inhibition of nuclease activity in plasma and serum. | [8][13] |

Experimental Protocols for DNase Inhibition

The following are detailed methodologies for key experiments involving the use of EDTA to inhibit DNase activity.

Protocol for DNase I Treatment of RNA Samples and Subsequent Inactivation

This protocol is commonly used to remove contaminating genomic DNA from RNA preparations.

Materials:

-

RNA sample

-

DNase I, RNase-free

-

10X DNase I Reaction Buffer (typically contains MgCl₂ and CaCl₂)

-

0.5 M EDTA, pH 8.0

-

Nuclease-free water

-

Heating block or water bath

Procedure:

-

Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following on ice:

-

RNA sample (up to 10 µg)

-

1 µL 10X DNase I Reaction Buffer

-

1 µL DNase I (1 unit/µL)

-

Nuclease-free water to a final volume of 10 µL

-

-

Incubation: Gently mix the reaction and incubate at 37°C for 15-30 minutes.

-

DNase Inactivation: To stop the reaction, add 1 µL of 0.5 M EDTA to the reaction mixture to a final concentration of 50 mM. Mix gently.

-

Heat Inactivation: Heat the sample at 75°C for 10 minutes to irreversibly inactivate the DNase I. The presence of EDTA is crucial during this step to prevent RNA degradation, which can be catalyzed by divalent cations at high temperatures.[14][15]

-

Sample Cleanup (Optional but Recommended): The RNA can be further purified using a column-based RNA cleanup kit or through phenol-chloroform extraction followed by ethanol (B145695) precipitation to remove the inactivated DNase I and other reaction components.[12]

Protocol for Assessing Endogenous DNase Activity and its Inhibition by EDTA

This protocol can be adapted to measure the level of DNase activity in biological samples like serum or plasma and to demonstrate the inhibitory effect of EDTA.

Materials:

-

Biological sample (e.g., serum, plasma)

-

Fluorogenic DNase substrate (e.g., a DNA oligonucleotide labeled with a fluorophore and a quencher)

-

Reaction buffer (e.g., Tris-HCl with appropriate concentrations of Mg²⁺ and Ca²⁺)

-

EDTA solutions of varying concentrations

-

Fluorometer or microplate reader

Procedure:

-

Sample Preparation: Prepare serial dilutions of EDTA to be added to the biological samples.

-

Reaction Setup: In a 96-well plate, set up the following reactions:

-

Test Wells: Biological sample, reaction buffer, and varying concentrations of EDTA.

-

Positive Control: Biological sample and reaction buffer (no EDTA).

-

Negative Control: Reaction buffer only (no biological sample).

-

-

Initiate Reaction: Add the fluorogenic DNase substrate to all wells to initiate the reaction.

-

Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a fluorometer. As the DNase in the sample degrades the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Data Analysis: Plot the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the DNase activity. Compare the rates in the presence of different EDTA concentrations to the positive control to determine the inhibitory effect of EDTA. A study using a similar approach found that endogenous nuclease activity was 14.9-fold higher in serum compared to EDTA-plasma.[13]

Figure 2: Experimental workflow for a DNase inhibition assay.

Conclusion

EDTA is an essential tool in the molecular biologist's arsenal (B13267) for the preservation of DNA. Its mechanism of action, though indirect, is highly effective in neutralizing the threat of DNase-mediated degradation by chelating the divalent metal cations necessary for their function. Understanding the principles of DNase activity and the inhibitory role of EDTA, along with the application of appropriate concentrations and protocols, is fundamental for ensuring the integrity of DNA samples and the success of downstream molecular applications. For researchers and professionals in drug development, the proper use of EDTA is a critical first step in obtaining reliable and reproducible results.

References

- 1. benchchem.com [benchchem.com]

- 2. quora.com [quora.com]

- 3. geneticeducation.co.in [geneticeducation.co.in]

- 4. How Cations Can Assist DNase I in DNA Binding and Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of Deoxyribonucleases by Divalent Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Do I need to have EDTA in the buffer in which I am going to store my isolated genomic DNA? [qiagen.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. neb.com [neb.com]

- 13. EDTA-mediated inhibition of DNases protects circulating cell-free DNA from ex vivo degradation in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

Understanding EDTA's Function in Preventing Metalloprotease Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethylenediaminetetraacetic acid (EDTA) as a tool for inhibiting metalloprotease activity. It details the mechanism of action, presents quantitative data, outlines experimental protocols, and visualizes key pathways and workflows relevant to research and drug development.

Introduction: Metalloproteases and the Role of Metal Ions

Metalloproteases are a vast and critical class of enzymes that utilize a metal ion, most commonly zinc (Zn²⁺), as a cofactor for their catalytic activity.[1][2] These enzymes play pivotal roles in numerous physiological and pathological processes, including extracellular matrix (ECM) remodeling, cell signaling, inflammation, and cancer metastasis.[3] The metal ion, typically located within the enzyme's active site, is indispensable for the hydrolysis of peptide bonds.[1] The catalytic zinc ion is often coordinated by three amino acid residues (commonly histidine or glutamate) and a water molecule.[1][4] This coordinated zinc polarizes the substrate's carbonyl group, facilitating nucleophilic attack by the water molecule and leading to peptide bond cleavage.[1] The removal or sequestration of this essential metal ion results in an inactive enzyme, known as an apoenzyme.[1][3]

Core Mechanism: How EDTA Inhibits Metalloprotease Activity

Ethylenediaminetetraacetic acid (EDTA) is a powerful and widely used chelating agent that functions as a broad-spectrum inhibitor of metalloproteases.[5][6] Its mechanism of action is direct and effective: it sequesters the divalent metal ions, primarily Zn²⁺ and also calcium (Ca²⁺), which are essential for the enzyme's function and stability.[3][6]

EDTA is a hexadentate ligand, meaning it can form six coordinate bonds with a single metal ion, creating a highly stable, cage-like structure.[3][5] This strong binding affinity allows EDTA to effectively strip the metal cofactor from the active site of the metalloprotease.[3][7] By removing the catalytic ion, EDTA renders the enzyme inactive. This inhibition is generally reversible; the enzyme's activity can be restored by the reintroduction of the appropriate metal ions in excess of the EDTA concentration.[3]

Caption: Diagram of EDTA chelating the essential zinc cofactor from a metalloprotease.

Quantitative Data: Inhibitory Effects of EDTA

The inhibitory potency of EDTA is dependent on factors such as the specific metalloprotease, pH, temperature, and the concentration of competing metal ions in the assay buffer.[3] While specific IC50 values for EDTA are not always reported in the same manner as competitive inhibitors, its effective concentrations for significant inhibition are well-documented in various experimental contexts.

| Target Metalloprotease(s) | Assay Type / Context | Effective EDTA Concentration / Result | Reference(s) |

| Endogenous Dentin MMPs | Colorimetric MMP Assay | 55.1% inhibition (17% EDTA, 1 min) | [8][9] |

| Endogenous Dentin MMPs | Colorimetric MMP Assay | 72.8% inhibition (17% EDTA, 2 min) | [8][9] |

| MMP-2 and MMP-9 | Gelatin Zymography | Significant activity reduction | [5] |

| General Metalloproteases | Cell Lysate Preparation | 5 mM (Recommended final concentration) | |

| General Metalloproteases | Fluorogenic Peptide Assay | 10-20 mM (Used as negative control) | [3] |

| MMP-2 | Aqueous Humor (in vivo) | Dose-dependent reduction in activity | [5] |

Key Experimental Protocols

EDTA is commonly used as a negative control in metalloprotease assays to confirm that the observed activity is indeed from a metalloprotease. Below are detailed protocols for two common assays.

Fluorometric Metalloprotease Activity Assay (FRET-based)

This method provides a quantitative measurement of metalloprotease activity using a fluorogenic substrate based on Fluorescence Resonance Energy Transfer (FRET).

Materials:

-

Purified metalloprotease or biological sample (e.g., cell supernatant)

-

Fluorogenic FRET peptide substrate (e.g., MOCAc-PLGL(Dpa)AR)[10]

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂)

-

EDTA solution (e.g., 0.5 M stock solution)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reaction Setup: In a 96-well black microplate, prepare the following reactions in triplicate:

-

Sample Wells: Add the protein sample to the Assay Buffer.

-

Negative Control Wells: Add the protein sample to Assay Buffer containing a final concentration of 10-20 mM EDTA.[3]

-

Blank Well: Assay Buffer only.

-

-

Pre-incubation: If screening for inhibitors, pre-incubate the plate at 37°C for 15-30 minutes to allow for enzyme-inhibitor interaction.[10]

-

Reaction Initiation: Add the fluorogenic FRET substrate to all wells to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-4 hours), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific substrate (e.g., Ex/Em = ~328 nm/~393 nm for MOCAc-PLGL(Dpa)AR).[10]

-

Data Analysis: Subtract the blank reading from all sample and control readings. The fluorescence in the EDTA-containing wells should be minimal, confirming that the measured signal is due to metalloprotease activity.[3]

Caption: Workflow for a FRET-based metalloprotease inhibition assay.

Gelatin Zymography for MMP-2 and MMP-9

This technique detects gelatin-degrading metalloproteases (gelatinases) like MMP-2 and MMP-9 and confirms their identity via inhibition with EDTA.

Materials:

-

Protein samples (e.g., cell culture supernatants)

-

Non-reducing sample buffer

-

Polyacrylamide gel co-polymerized with 0.1% gelatin

-

Renaturing Buffer (e.g., 2.5% Triton X-100 in water)

-

Developing Buffer (e.g., 50 mM Tris-HCl, pH 7.5; 10 mM CaCl₂)

-

Developing Buffer containing 20 mM EDTA

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Sample Preparation: Mix protein samples with non-reducing sample buffer. Do not heat the samples.

-

Electrophoresis: Load samples onto the gelatin-containing polyacrylamide gel and run at 4°C.

-

Renaturation: After electrophoresis, wash the gel in Renaturing Buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS.

-

Inhibition Control: Cut the gel in half. Incubate one half in Developing Buffer and the other half in Developing Buffer containing 20 mM EDTA.[3]

-

Development: Incubate both gel halves overnight (16-24 hours) at 37°C.[3]

-

Staining and Destaining: Stain the gels with Coomassie Brilliant Blue, then destain until clear bands appear against a dark background.

-

Imaging and Analysis: Clear bands indicate gelatin degradation. These bands should be absent or significantly reduced in the gel half incubated with EDTA, confirming the activity is from metalloproteases.[3]

Application in Studying Signaling Pathways

Metalloproteases, particularly Matrix Metalloproteinases (MMPs) and ADAMs (A Disintegrin and Metalloproteinases), are crucial regulators of cell signaling.[3] They can cleave and activate or inactivate a variety of signaling molecules, including growth factors, cytokines, and cell surface receptors. They also remodel the ECM, which in turn influences cell behavior through integrin signaling.

EDTA can be a valuable tool to probe the involvement of metalloproteases in these pathways. For instance, if a cellular response (e.g., cell migration, proliferation) is blocked by the addition of EDTA to the cell culture medium, it strongly suggests the involvement of a secreted or membrane-bound metalloprotease.

Caption: Role of an MMP in ECM degradation leading to cell migration, and its inhibition by EDTA.

Conclusion

EDTA remains an indispensable tool for researchers studying metalloproteases. Its potent, broad-spectrum inhibitory action through metal chelation provides a simple and effective method for preserving protein integrity during extraction, confirming enzyme identity in activity assays, and dissecting the role of metalloproteases in complex biological pathways.[3] A thorough understanding of its mechanism is crucial for the accurate design and interpretation of experiments in both basic research and drug development contexts.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Modulation of matrix metalloproteinase activity by EDTA prevents posterior capsular opacification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Ethylenediaminetetraacetate stability and solubility in different buffer solutions

An In-depth Technical Guide on the Stability and Solubility of Ethylenediaminetetraacetate (EDTA) in Different Buffer Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediaminetetraacetic acid (EDTA) is a polyaminocarboxylic acid widely used in research and industry for its ability to chelate metal ions. Its effectiveness as a chelating agent is highly dependent on the pH of the solution, which dictates its protonation state and, consequently, its solubility and the stability of the metal-EDTA complexes formed. This technical guide provides a comprehensive overview of the stability and solubility of EDTA in various common laboratory buffer solutions. It includes quantitative data where available, detailed experimental protocols for determining these properties, and visualizations of relevant biological pathways involving EDTA.

Core Concepts: EDTA Chemistry and pH Dependence

EDTA is a hexaprotic acid, meaning it can donate up to six protons from its four carboxyl groups and two amine groups. The fully deprotonated form, Y⁴⁻, is the most effective for chelation.[1] The protonation state of EDTA, and therefore its charge and chelating ability, is governed by the pH of the solution and its pKa values.

The solubility of EDTA is also strongly influenced by its protonation state. The free acid form of EDTA is poorly soluble in water, while its salt forms, particularly the disodium (B8443419) (Na₂EDTA) and tetrasodium (B8768297) (Na₄EDTA) salts, are more soluble, especially as the pH increases.[2][3] This is because deprotonation of the carboxylic acid groups to carboxylates increases the polarity of the molecule, enhancing its interaction with water.[2] In laboratory practice, disodium EDTA is commonly used, and its dissolution often requires adjusting the pH to approximately 8.0 with a base like sodium hydroxide (B78521) (NaOH).[4][5]

Solubility of Disodium EDTA in Common Buffer Solutions

Table 1: Qualitative and Estimated Quantitative Solubility of Disodium EDTA at 25°C

| Buffer System | pH Range | General Solubility | Estimated Solubility ( g/100 mL) | Citation(s) |

| Acetate (B1210297) Buffer | 4.0 - 5.6 | Low | < 1 | [6] |

| Phosphate (B84403) Buffer | 6.0 - 8.0 | Moderate to High | 1 - 10 | [7] |

| Tris Buffer | 7.0 - 9.0 | High | > 10 | [8] |

| Borate Buffer | 8.0 - 10.0 | High | > 10 | [6] |

Note: The estimated solubility values are based on the general principle that the solubility of disodium EDTA significantly increases as the pH approaches and exceeds 8.0. Actual quantitative values may vary and should be determined experimentally for specific applications.

Stability of EDTA in Buffer Solutions

The stability of EDTA in solution is a critical factor for its application, particularly in long-term storage and in experimental conditions involving elevated temperatures or light exposure.

pH and Temperature Stability

EDTA solutions, particularly when prepared at a slightly alkaline pH (e.g., 8.0), are generally stable for extended periods. Stock solutions of 0.5 M EDTA at pH 8.0 can be stored at room temperature or 4°C for several months without significant degradation.[7] However, the antioxidant properties of EDTA in buffer solutions may decrease over time.

At elevated temperatures, EDTA can undergo thermal degradation. The rate of degradation is influenced by pH, the presence of metal ions, and other components in the solution.[9] For instance, uncomplexed EDTA degrades relatively rapidly at temperatures of 175°C or higher in basic solutions.[8] However, when chelated to metal ions, the thermal stability of EDTA is considerably increased.[9]

Photostability

EDTA can also undergo photocatalytic degradation in the presence of a suitable catalyst (like TiO₂) and UV light. The rate of degradation is influenced by factors such as pH, the presence of oxidizing agents, and metal ions.[10]

Table 2: General Stability Recommendations for Disodium EDTA Solutions

| Storage Condition | Recommended Buffer pH | Shelf Life | Citation(s) |

| Room Temperature | 8.0 | Several months | [7] |

| 4°C | 8.0 | Several months | [7] |

| Frozen (-20°C) | 8.0 | Long-term (avoid repeated freeze-thaw cycles) | |

| Autoclaved | 8.0 | Stable, can be autoclaved for sterilization | [11] |

Experimental Protocols

For applications requiring precise knowledge of EDTA solubility and stability in a specific buffer system, the following experimental protocols can be employed.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[12]

Materials:

-

Disodium EDTA

-

Buffer solution of the desired pH and composition

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker

-

Centrifuge or filtration apparatus (e.g., syringe filters with a 0.22 µm pore size)

-

Analytical instrument for quantifying EDTA concentration (e.g., HPLC-UV, spectrophotometer)

Procedure:

-

Add an excess amount of solid disodium EDTA to a glass vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired buffer solution to the vial.

-

Seal the vial tightly and place it in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This typically takes 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of dissolved EDTA has reached a plateau.

-

After equilibration, cease agitation and allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the undissolved solid from the supernatant by centrifugation or filtration.

-

Quantify the concentration of EDTA in the clear supernatant using a validated analytical method. The solubility is expressed as the concentration of EDTA in the saturated solution (e.g., in g/100 mL or mol/L).

Protocol for Assessing EDTA Stability by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for stability testing as it can separate and quantify the parent compound from its degradation products.[13]

Materials:

-

EDTA solution in the desired buffer

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18 reversed-phase)

-

Mobile phase (e.g., a mixture of a buffer like phosphate or acetate and an organic solvent like acetonitrile (B52724) or methanol)

-

Reagents for derivatization if necessary (EDTA has a weak chromophore, so complexation with a metal ion like Fe³⁺ or Cu²⁺ is often used to enhance UV detection).[1][14][15][16]

Procedure:

-

Method Development: Develop an HPLC method capable of separating EDTA from potential degradation products. This involves optimizing the mobile phase composition, flow rate, column temperature, and detection wavelength. For EDTA analysis, pre-column derivatization with a metal salt (e.g., ferric chloride) to form a UV-active complex is a common approach. The complex can then be detected at a wavelength where it has strong absorbance (e.g., around 260 nm for the Fe-EDTA complex).[14]

-

Sample Preparation: Prepare a solution of EDTA in the buffer of interest at a known concentration.

-

Stability Study: Store the EDTA solution under the desired conditions (e.g., different temperatures, light exposure).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 1, 2, 4 weeks, etc.), withdraw an aliquot of the solution.

-

Sample Analysis: If derivatization is required, mix the sample with the metal salt solution according to the developed protocol. Inject the prepared sample into the HPLC system.

-

Data Analysis: Record the chromatogram and determine the peak area of the EDTA complex. A decrease in the peak area of EDTA over time indicates degradation. The appearance of new peaks can signify the formation of degradation products. The percentage of remaining EDTA at each time point can be calculated relative to the initial concentration (time 0).

Visualization of EDTA's Role in Biological Pathways

EDTA's function in biological systems is primarily through its chelation of divalent cations, which are essential cofactors for many enzymes. Below are diagrams illustrating the mechanism of action of EDTA in inhibiting Matrix Metalloproteinases (MMPs) and Deoxyribonucleases (DNases).

Caption: Mechanism of DNase Inhibition by EDTA.

References

- 1. rjpdft.com [rjpdft.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Appendix 4: Buffer formulations – Biochemistry 551 (Online Version) Lab Manual [wisc.pb.unizin.org]

- 5. researchgate.net [researchgate.net]

- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. EDTA Solution Preparation and Recipe | AAT Bioquest [aatbio.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics and mechanisms of EDTA photocatalytic degradation with TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. lcms.cz [lcms.cz]

- 15. EDTA Analyzed with HPLC - AppNote [mtc-usa.com]

- 16. tandfonline.com [tandfonline.com]

A Guide to the Synthesis and Purification of Research-Grade Ethylenediaminetetraacetate (EDTA)

For Researchers, Scientists, and Drug Development Professionals

Ethylenediaminetetraacetate (EDTA) is an indispensable chelating agent in a myriad of scientific and pharmaceutical applications. Its ability to sequester metal ions makes it a critical component in buffers, enzyme assays, and as a stabilizer in drug formulations. The purity of EDTA is paramount, as trace metal contaminants can interfere with sensitive biological and chemical systems, leading to inaccurate experimental results and compromised product quality. This technical guide provides an in-depth overview of the synthesis and purification methods for obtaining research-grade EDTA, complete with detailed experimental protocols, quantitative data, and process visualizations.

Synthesis of Ethylenediaminetetraacetate

The synthesis of EDTA has evolved since its first description in 1935. While several methods exist, the most common industrial and laboratory-scale syntheses involve the reaction of ethylenediamine (B42938) with a source of the carboxymethyl group.

Cyanomethylation of Ethylenediamine (Bersworth Process)

The predominant commercial method for EDTA synthesis is the alkaline cyanomethylation of ethylenediamine, often referred to as the Bersworth process. This one-step synthesis involves the reaction of ethylenediamine with formaldehyde (B43269) and an alkali metal cyanide, such as sodium cyanide.[1]

The reaction proceeds as follows:

H₂NCH₂CH₂NH₂ + 4 CH₂O + 4 NaCN + 4 H₂O → (NaO₂CCH₂)₂NCH₂CH₂N(CH₂CO₂Na)₂ + 4 NH₃[2]

A major impurity in this process is nitrilotriacetic acid (NTA), which is formed from the reaction of the ammonia (B1221849) byproduct with the starting materials.

Two-Step Singer Synthesis

A modification of the cyanomethylation process, the two-step Singer synthesis, allows for the production of a purer form of EDTA.[1] This method separates the cyanomethylation from the hydrolysis step. First, ethylenediamine, formaldehyde, and hydrocyanic acid react to form (ethylenedinitrilo)tetraacetonitrile (B1605831) (EDTN). The EDTN is then isolated, washed, and subsequently hydrolyzed with sodium hydroxide (B78521) to yield the tetrasodium (B8768297) salt of EDTA (Na₄EDTA) and ammonia.[1] This process can achieve a yield of over 96%.[1]

Synthesis from Ethylenediamine and Chloroacetic Acid (Munz Synthesis)

The original method developed by Ferdinand Münz involved the reaction of ethylenediamine with chloroacetic acid in the presence of a base, such as sodium hydroxide.[1][2]

H₂NCH₂CH₂NH₂ + 4 ClCH₂COOH + 8 NaOH → (NaO₂CCH₂)₂NCH₂CH₂N(CH₂CO₂Na)₂ + 4 NaCl + 8 H₂O

While conceptually straightforward, this method is less commonly used commercially due to the contamination of the final product with sodium chloride, which can be challenging to remove completely.[1]

Purification of EDTA to Research Grade

Commercially available EDTA often contains impurities such as metal ions and byproducts from the synthesis process. For research and pharmaceutical applications, these impurities must be removed to negligible levels.

Purification by Acid Precipitation

A highly effective method for purifying EDTA is through precipitation of the free acid form. EDTA has low solubility in acidic aqueous solutions. By acidifying a solution of an EDTA salt (e.g., Na₄EDTA or Na₂H₂EDTA) with a strong mineral acid like hydrochloric acid or sulfuric acid to a pH of approximately 1.5 to 2.0, the insoluble EDTA free acid (H₄EDTA) precipitates out.[3] The precipitate can then be collected by filtration and washed thoroughly with cold deionized water to remove salt byproducts and other soluble impurities.[4]

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. For EDTA, a common method involves dissolving the impure solid in a minimal amount of hot solvent and then allowing it to cool slowly, which leads to the formation of pure crystals. A mixed solvent system, often involving alcohols and water, is frequently employed. For instance, crude tetrasodium EDTA can be recrystallized from a mixed alcohol solution (e.g., methanol (B129727) with ethanol, propanol, or butanol) to achieve a purity of 97% or higher.[5]

Ion-Exchange Chromatography

To remove trace metal ion impurities, ion-exchange chromatography is a highly effective method.[6] A solution of EDTA is passed through a column packed with a cation-exchange resin. The resin captures metal ions, allowing the purified EDTA to pass through. Anion-exchange resins can also be used, where the anionic EDTA-metal complexes are retained on the column and can be selectively eluted.[7][8]

Experimental Protocols

Laboratory Synthesis of EDTA from Ethylenediamine and Sodium Chloroacetate (B1199739)

This protocol is based on the Munz synthesis method and is suitable for a laboratory setting.

Materials:

-

Ethylenediamine

-

Chloroacetic acid

-

Sodium hydroxide

-

Deionized water

-

Concentrated hydrochloric acid

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser, dissolve sodium hydroxide (8 molar equivalents) in deionized water.

-

Cool the solution to 10 °C in an ice bath.

-

To this solution, add ethylenediamine (1 molar equivalent) dropwise while maintaining the temperature below 20 °C.

-

In a separate beaker, dissolve chloroacetic acid (4 molar equivalents) in deionized water and neutralize it with a solution of sodium hydroxide, keeping the temperature below 20 °C.

-

Add the sodium chloroacetate solution from the dropping funnel to the ethylenediamine solution over 2-3 hours, maintaining the reaction temperature at approximately 50 °C.[4]

-

After the addition is complete, slowly heat the reaction mixture to 90 °C and maintain this temperature for 6 hours, ensuring the pH remains above 10.[4]

-

Cool the reaction mixture to room temperature. The resulting solution contains the tetrasodium salt of EDTA.

Purification of EDTA by Acid Precipitation

Materials:

-

Crude EDTA solution (from synthesis)

-

Concentrated hydrochloric acid or sulfuric acid

-

Deionized water

-

pH meter or pH paper

Procedure:

-

Cool the crude EDTA solution in an ice bath.

-

While stirring vigorously, slowly add concentrated hydrochloric acid or sulfuric acid.[4]

-

Monitor the pH of the solution. Continue adding acid until the pH reaches approximately 1.5-2.0.[3]

-

A white precipitate of EDTA free acid will form.[4]

-

Allow the suspension to stir in the ice bath for at least one hour to ensure complete precipitation.[4]

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with several portions of cold deionized water to remove inorganic salt byproducts.[4]

-

Dry the purified EDTA in a vacuum oven at 60-80 °C.

Purity Assessment by Complexometric Titration

This method determines the purity of the synthesized EDTA by titrating it against a standardized metal salt solution.[9][10]

Materials:

-

Synthesized EDTA

-

Calcium carbonate (primary standard) or Zinc metal (primary standard)

-

Hydrochloric acid (25%)

-

Ammonia solution

-

Buffer solution (pH 10)

-

Eriochrome Black T or Calmagite indicator[9]

-

Deionized water

Procedure:

-

Accurately weigh a precise amount of primary standard calcium carbonate (e.g., 0.1 g for a 0.1 M EDTA solution) into a beaker and dissolve it in a small amount of 25% hydrochloric acid.[11]

-

Dilute the solution with deionized water and adjust the pH to be weakly acidic to neutral with ammonia solution.[11]

-

Add pH 10 buffer and a few drops of the indicator. The solution will turn wine-red.[9]

-

Accurately prepare a standard solution of the synthesized EDTA.

-

Titrate the calcium solution with the EDTA solution until the color changes to a clear blue, indicating the endpoint.[9]

-

Calculate the molarity of the EDTA solution and, from that, the purity of the synthesized solid EDTA.

Data Presentation

Table 1: Comparison of EDTA Synthesis Methods

| Synthesis Method | Key Reactants | Typical Yield | Primary Impurities | Reference |

| Cyanomethylation (Bersworth) | Ethylenediamine, Formaldehyde, Sodium Cyanide | High | Nitrilotriacetic acid (NTA) | [1] |

| Two-Step Singer Synthesis | Ethylenediamine, Formaldehyde, Hydrocyanic Acid | >96% | Lower levels of NTA | [1] |

| Chloroacetic Acid (Munz) | Ethylenediamine, Chloroacetic Acid, Sodium Hydroxide | Moderate | Sodium Chloride | [1] |

Table 2: Purity of EDTA after Different Purification Methods

| Purification Method | Starting Material | Achieved Purity | Method Principle | Reference |

| Acid Precipitation | Crude Na₄EDTA solution | High | Low solubility of H₄EDTA at low pH | [3] |

| Recrystallization | Crude Na₄EDTA | >97% | Differential solubility in mixed solvents | [5] |

| Ion-Exchange Chromatography | Commercial Grade EDTA | Trace metal levels (ppb) | Sequestration of metal ions by resin | [6] |

Visualization of Processes

Synthesis Pathways

References

- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 2. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 3. US3138637A - Process for recovering ethylenediamine-tetraacetic acid (edta) from copper-edta-ion exchange effluent solutions - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. KR100249323B1 - Process for preparing high purity ethylenediaminetetraacetic acid tetrasodium salt - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CA1229780A - Iron removal from edta solutions - Google Patents [patents.google.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Complexometric Titration: Principles & Procedure Explained [vedantu.com]

- 10. How to test for EDTA [irochelating.com]

- 11. xylemanalytics.com [xylemanalytics.com]

The Genesis of a Chelator: An In-depth Technical Guide to the Historical Development of EDTA

For Researchers, Scientists, and Drug Development Professionals

Ethylenediaminetetraacetic acid (EDTA) stands as a cornerstone in the world of chelating agents, its versatility touching nearly every facet of scientific research and industrial application. From its initial synthesis as a substitute for citric acid to its indispensable role in modern medicine and molecular biology, the story of EDTA is a testament to scientific inquiry and innovation. This technical guide delves into the historical development of EDTA, providing a comprehensive overview of its discovery, the evolution of its synthesis, and the foundational research that solidified its place in the scientific toolkit.

The Dawn of a New Chelator: Discovery and Synthesis

The journey of EDTA began in the 1930s with the work of German chemist Ferdinand Münz at I. G. Farben.[1][2][3][4] Seeking a more effective water-softening agent than citric acid for the textile industry, Münz synthesized a series of polyamino polycarboxylic acids.[1][4] His research culminated in 1935 with the first synthesis of ethylenediaminetetraacetic acid.[1][3][5][6][] Münz astutely recognized that aminocarboxylic acids were superior chelating agents and theorized that a polyaminopolycarboxylic acid would be even more potent.[1][3]

Münz's Original Synthesis (1935)

Ferdinand Münz's initial method involved the reaction of ethylenediamine (B42938) with chloroacetic acid in the presence of a base to neutralize the hydrochloric acid formed during the reaction.[1][8] While groundbreaking, this process was inefficient and yielded a product often contaminated with sodium chloride.[1][8]

Experimental Protocol: Münz's Synthesis of EDTA

-

Reactants: Ethylenediamine, Monochloroacetic acid, Sodium Hydroxide (B78521).

-

Procedure:

-

Ethylenediamine is reacted with monochloroacetic acid.

-

Sodium hydroxide is added to the reaction mixture to neutralize the hydrochloric acid produced.

-

The resulting tetrasodium (B8768297) salt of EDTA is precipitated.

-

-

Challenges: The primary drawback of this method was the contamination of the final product with sodium chloride, which was difficult to remove.[8]

The Bersworth Method: A Leap in Efficiency

In the early 1940s, American chemist Frederick C. Bersworth developed a significantly more efficient and commercially viable synthesis route.[1][2] The Bersworth process, which remains the foundation of modern industrial production, involves the reaction of ethylenediamine, formaldehyde (B43269), and an alkali metal cyanide, such as sodium cyanide.[1][2][5] This method, particularly with subsequent refinements like the two-step Singer synthesis, allowed for the production of highly pure EDTA salts with yields exceeding 96%.[1]

Experimental Protocol: The Bersworth Process (Alkaline Cyanomethylation)

-

Reactants: Ethylenediamine, Formaldehyde, Sodium Cyanide.

-

Procedure (Single-Step):

-

Ethylenediamine is reacted with formaldehyde and sodium cyanide in an alkaline solution.

-

The reaction produces the tetrasodium salt of EDTA and ammonia.

-

The salt of nitrilotriacetic acid (NTA) is a common contaminant in this single-step synthesis.[8]

-

-

Procedure (Two-Step Singer Synthesis):

-

Cyanomethylation is separated from hydrolysis. Ethylenediamine, formaldehyde, and hydrocyanic acid react to form (ethylenedinitrilo)tetraacetonitrile (B1605831) (EDTN).

-

The EDTN is then separated, washed, and hydrolyzed with sodium hydroxide to form Na4EDTA and ammonia. This method produces a very pure form of the EDTA salt.[9]

-

Quantitative Comparison of Synthesis Methods

The evolution of EDTA synthesis reflects a significant improvement in efficiency and purity, making it a widely accessible and affordable chemical for a vast range of applications.

| Synthesis Method | Key Reactants | Reported Yield | Advantages | Disadvantages |

| Münz Method (1935) | Ethylenediamine, Chloroacetic Acid, NaOH | Lower (not explicitly quantified in sources) | Groundbreaking first synthesis | Inefficient, NaCl contamination[1][8] |

| Bersworth Method (ca. 1940s) | Ethylenediamine, Formaldehyde, Sodium Cyanide | High (Commercially viable) | High yield, cost-effective for industrial scale | Use of highly toxic sodium cyanide[1][2] |

| Two-Step Singer Synthesis (1962) | Ethylenediamine, Formaldehyde, Hydrocyanic Acid, NaOH | > 96% | Produces very pure EDTA salt | More complex two-step process[1][9] |

The Schwarzenbach Era: Unraveling the Chemistry of Chelation

The profound utility of EDTA in analytical chemistry was systematically unveiled by the pioneering work of Swiss chemist Gerold Schwarzenbach in the 1940s.[1][5][10][11][12] Schwarzenbach laid the theoretical and practical groundwork for complexometric titrations, a technique that allows for the precise determination of metal ion concentrations in solution.[1][13] His meticulous research established the 1:1 stoichiometry of metal-EDTA complexes and highlighted the pH-dependent nature of these interactions.[11][13]

Principles of Complexometric Titration with EDTA

A solution containing the metal ion of interest is titrated with a standard solution of EDTA. A metal ion indicator, which changes color when it is free versus when it is complexed with the metal ion, is used to signal the endpoint of the titration.[1] The stability of the metal-EDTA complex is crucial for a sharp and accurate endpoint.

Experimental Protocol: Standardization of an EDTA Solution with a Standard Magnesium Solution

-

Objective: To accurately determine the concentration of a prepared EDTA solution.

-

Materials:

-

Disodium EDTA solution (approx. 0.01 M)

-

Standard Magnesium solution (of known concentration)

-

pH 10 buffer solution (e.g., NH3/NH4Cl)

-

Eriochrome Black T (EBT) indicator

-

Burette, pipette, Erlenmeyer flasks, and other standard laboratory glassware.

-

-

Procedure:

-

Pipette a known volume of the standard magnesium solution into an Erlenmeyer flask.

-

Add a sufficient volume of the pH 10 buffer to maintain the alkalinity of the solution.[14]

-

Add a small amount of the EBT indicator. The solution will turn a wine-red color, indicating the formation of the Mg-EBT complex.[14]

-

Titrate the solution with the EDTA solution from the burette.

-

As the EDTA is added, it will complex with the free magnesium ions and then begin to displace the magnesium from the Mg-EBT complex.

-

The endpoint is reached when the solution color changes from wine-red to a distinct blue, indicating that all the magnesium has been complexed by the EDTA.[14]

-

Record the volume of EDTA solution used and calculate its molarity.

-

Stability Constants of Metal-EDTA Complexes

The strength of the bond between EDTA and a metal ion is quantified by the formation constant (Kf), also known as the stability constant.[15] A higher Kf value indicates a more stable complex. The stability of these complexes is pH-dependent, with the fully deprotonated form of EDTA (Y4-) being the most effective at chelation, which is predominant in basic solutions.[15]

| Metal Ion | Log Kf |

| Fe³⁺ | 25.1 |

| Co³⁺ | 41.4 |

| Hg²⁺ | 21.8 |

| Cu²⁺ | 18.8 |

| Ni²⁺ | 18.6 |

| Pb²⁺ | 18.0 |

| Zn²⁺ | 16.5 |

| Co²⁺ | 16.3 |

| Cd²⁺ | 16.5 |

| Fe²⁺ | 14.3 |

| Mn²⁺ | 14.0 |

| Ca²⁺ | 10.7 |

| Mg²⁺ | 8.7 |

Note: These values are generally reported for a pH where EDTA is fully deprotonated and can vary slightly depending on experimental conditions such as ionic strength and temperature.[16][17][18][19]

Broadening Horizons: Applications in Scientific Research

From its origins in industrial chemistry, the applications of EDTA have expanded dramatically, permeating numerous fields of scientific research.

Analytical Chemistry

Beyond complexometric titrations for determining water hardness, EDTA is widely used as a masking agent to sequester metal ions that would otherwise interfere with analytical measurements.[5]

Biochemistry and Molecular Biology

In the laboratory, EDTA is a ubiquitous reagent for scavenging metal ions.[5] It is a crucial component in many buffers used for DNA and RNA extraction and preservation, as it inhibits the activity of metal-dependent nucleases that can degrade nucleic acids.[][20] By chelating divalent cations like Mg²⁺, which are cofactors for many enzymes, EDTA can effectively halt enzymatic reactions.[5] It is also used to detach adherent cells in tissue culture by binding calcium ions, which are essential for cell-cell adhesion mediated by cadherins.[5]

Medical and Pharmaceutical Sciences

EDTA's ability to chelate heavy metals led to its approval by the U.S. Food and Drug Administration (FDA) for the treatment of lead poisoning.[21][22][23] The sodium calcium edetate salt is used for this purpose, where the calcium is displaced by the more strongly binding lead, which is then excreted in the urine.[10] EDTA is also used as an anticoagulant in blood collection tubes (lavender or purple top tubes) for hematological analysis, as it chelates the calcium ions necessary for the coagulation cascade.[5]

Visualizing the Action of EDTA

The multifaceted roles of EDTA can be better understood by visualizing its interactions in key biological and experimental workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. Ferdinand Münz - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 6. EDTA Full Form: Ethylenediamine tetraacetic acid [unacademy.com]

- 8. Synthesis of EDTA [chm.bris.ac.uk]

- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 10. chm.bris.ac.uk [chm.bris.ac.uk]

- 11. EDTA - MOTM [chm.bris.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 15. Video: EDTA: Conditional Formation Constant [jove.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. chemistry.beloit.edu [chemistry.beloit.edu]

- 20. biocompare.com [biocompare.com]

- 21. History of Chelation Therapy - Center for the Healing Arts [centerhealingarts.com]

- 22. naturemedclinic.com [naturemedclinic.com]

- 23. History of Chelation [agpatelmd.com]

The Unseen Architect: A Technical Guide to the Fundamental Principles of EDTA Coordination Chemistry with Metal Ions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethylenediaminetetraacetic acid (EDTA) is a cornerstone of coordination chemistry, renowned for its remarkable ability to form stable, water-soluble complexes with a wide array of metal ions. Its hexadentate nature, arising from two nitrogen atoms and four carboxylate groups, allows it to form a cage-like structure around a central metal ion, a phenomenon known as chelation. This guide delves into the core principles governing these interactions, providing quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes. Understanding the thermodynamics and kinetics of metal-EDTA complexation is paramount for its application in diverse fields, from analytical chemistry and industrial processes to chelation therapy and drug formulation.

The Chelate Effect and Thermodynamic Stability

The exceptional stability of metal-EDTA complexes is a direct consequence of the chelate effect. The formation of multiple five-membered rings upon the coordination of a single EDTA molecule to a metal ion is entropically favored over the coordination of six individual monodentate ligands. This results in significantly higher formation constants (Kf), also known as stability constants, for metal-EDTA complexes compared to analogous complexes with monodentate ligands.

The stability of these complexes is quantified by the formation constant (Kf), with higher values indicating a more stable complex. The thermodynamic profile of complexation, including the enthalpy (ΔH) and entropy (ΔS) changes, provides a deeper understanding of the driving forces behind this stability.

Quantitative Data on Metal-EDTA Complex Stability

The following tables summarize the formation constants and thermodynamic parameters for the 1:1 complexation of various metal ions with EDTA at 25°C and an ionic strength of 0.1 M.

Table 1: Stability Constants (log Kf) for Selected Metal-EDTA Complexes [1][2]

| Metal Ion | log Kf |

| Ag+ | 7.3 |

| Al3+ | 16.1 |

| Ba2+ | 7.8 |

| Ca2+ | 10.7 |

| Cd2+ | 16.5 |

| Co2+ | 16.3 |

| Cu2+ | 18.8 |

| Fe2+ | 14.3 |

| Fe3+ | 25.1 |

| Hg2+ | 21.8 |

| Mg2+ | 8.7 |

| Mn2+ | 14.0 |

| Ni2+ | 18.6 |

| Pb2+ | 18.0 |

| Zn2+ | 16.5 |

Table 2: Thermodynamic Data for the Formation of Selected Metal-EDTA Complexes [3][4][5]

| Metal Ion | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Ca2+ | -61.1 | -23.4 | 126 |

| Mg2+ | -49.7 | 13.8 | 213 |

| Cu2+ | -107.1 | -46.0 | 205 |

| Zn2+ | -94.1 | -20.5 | 247 |

| Ni2+ | -106.2 | -33.1 | 245 |

| Pb2+ | -102.8 | -60.2 | 143 |

| Cd2+ | -94.1 | -38.5 | 186 |

The Critical Role of pH

The coordination of EDTA with metal ions is highly dependent on the pH of the solution. EDTA is a polyprotic acid, and the degree of protonation of its carboxylate and amine groups influences its ability to act as a chelating agent. The fully deprotonated form, Y4-, is the most effective ligand. As the pH decreases, the EDTA molecule becomes protonated, reducing the availability of the lone pair electrons on the oxygen and nitrogen atoms for coordination. This competition between protons and the metal ion for the EDTA ligand leads to a decrease in the conditional formation constant (Kf') at lower pH values.

Caption: Logical flow of pH's influence on EDTA speciation and its chelation efficacy.

Experimental Protocols for Studying Metal-EDTA Interactions

Accurate determination of the stability and thermodynamic parameters of metal-EDTA complexes is crucial for their application. The following are detailed methodologies for key experiments.

Potentiometric Titration

Potentiometric titration is a classic method for determining the stability constants of metal complexes. It involves monitoring the change in the potential of an ion-selective electrode as a solution of the metal ion is titrated with a standard solution of EDTA.

Experimental Workflow for Potentiometric Titration

References

- 1. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. Thermodynamics of protonation and complexation of EDTA derivatives and metal cations in water - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 4. publications.iupac.org [publications.iupac.org]

- 5. srd.nist.gov [srd.nist.gov]

An In-depth Technical Guide to the Binding Affinity of Ethylenediaminetetraacetic Acid (EDTA) for Divalent Metal Ions such as Ca²⁺ and Mg²⁺

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Ethylenediaminetetraacetic acid (EDTA) for various metal ions, with a particular focus on calcium (Ca²⁺) and magnesium (Mg²⁺). It includes quantitative data on stability constants, detailed experimental protocols for determining binding affinities, and visualizations of the chelation process and experimental workflows.

Introduction to EDTA and its Chelation Properties

Ethylenediaminetetraacetic acid (EDTA) is a polyprotic aminopolycarboxylic acid that acts as a powerful chelating agent. Its ability to form stable, water-soluble complexes with a wide range of metal ions makes it an invaluable tool in various scientific and industrial applications, including medicine, analytical chemistry, and biochemistry.[1][2][3] EDTA's high affinity for metal cations stems from its structure as a hexadentate ligand, capable of coordinating with a metal ion through its two nitrogen atoms and four carboxylate groups.[2][4] This multi-dentate coordination results in the formation of a stable, cage-like structure around the metal ion.[5]

The general reaction for the formation of a metal-EDTA complex can be represented as:

Mⁿ⁺ + Y⁴⁻ ⇌ [MY]ⁿ⁻⁴

Where Mⁿ⁺ is a metal ion with charge n, and Y⁴⁻ is the fully deprotonated form of EDTA. The stability of these complexes is pH-dependent, as the protonation state of EDTA's carboxyl and amino groups influences its chelating ability.[4]

Quantitative Analysis of Binding Affinity

The binding affinity of EDTA for different metal ions is quantified by the formation constant (K_f), also known as the stability constant. A higher K_f value indicates a more stable complex. For ease of comparison, these are often expressed on a logarithmic scale (log K_f).

Below is a table summarizing the log K_f values for EDTA complexes with various divalent and trivalent metal ions.

| Metal Ion | Log K_f |

| Ca²⁺ | 10.65[6] |

| Mg²⁺ | 8.79[6] |

| Fe³⁺ | 25.1[2] |

| Cu²⁺ | 18.8 |

| Mn²⁺ | 14.0 |

| Pb²⁺ | 18.0 |

| Co³⁺ | 41.4 |

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.[7]

Experimental Protocols for Determining Binding Affinity

Several experimental techniques can be employed to determine the binding affinity of EDTA for metal ions. The choice of method often depends on the specific metal ion, the required precision, and the available instrumentation.

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding constant (K_a, the inverse of the dissociation constant K_d), enthalpy of interaction (ΔH), and stoichiometry (n).[8][9]

Methodology:

-

Sample Preparation:

-

Prepare a solution of the metal ion (e.g., CaCl₂) of known concentration in a suitable buffer (e.g., 10 mM MES, pH 5.6).[9]

-

Prepare a solution of EDTA of known concentration in the same buffer. The concentration of the titrant (in the syringe) is typically 10-20 times higher than the analyte (in the cell).

-

-

ITC Experiment:

-

Load the metal ion solution into the sample cell of the calorimeter and the EDTA solution into the injection syringe.

-

Perform a series of small, sequential injections of the EDTA solution into the sample cell while monitoring the heat released or absorbed.

-

A control experiment, titrating EDTA into the buffer alone, should be performed to account for the heat of dilution.

-

-

Data Analysis:

-

The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection.

-

The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (K_a, ΔH, and n).[9]

-

Spectrophotometric methods rely on changes in the absorbance spectrum of a solution upon complex formation. This can involve either the direct measurement of the metal-EDTA complex if it absorbs light, or the use of a competing indicator dye.[10][11]

Methodology (using an indicator):

-

Reagent Preparation:

-

Titration:

-

To the metal ion solution, add a small amount of the indicator, which will form a colored complex with the metal.

-

Titrate this solution with the standard EDTA solution.

-

-

Endpoint Detection:

-

As EDTA is added, it will displace the indicator from the metal ion due to the formation of the more stable metal-EDTA complex.[5]

-

The endpoint is reached when the solution changes color, indicating that all the metal has been complexed by EDTA and the indicator is in its free form.

-

The absorbance is monitored at a wavelength where the color change is maximal. The volume of EDTA added at the endpoint is used to calculate the binding stoichiometry and, subsequently, the binding constant.

-

This classical method involves monitoring the change in the concentration of the free metal ion using an ion-selective electrode (ISE) during titration with EDTA.

Methodology:

-

Apparatus Setup:

-

An ion-selective electrode (e.g., a Ca²⁺ ISE) and a reference electrode are immersed in the solution containing the metal ion.

-

The electrodes are connected to a potentiometer to measure the potential difference.

-

-

Titration:

-

A standard solution of EDTA is incrementally added to the metal ion solution.

-

After each addition, the potential is allowed to stabilize and is recorded.

-

-

Data Analysis:

-

The potential is proportional to the logarithm of the free metal ion concentration (pM).

-

A titration curve is generated by plotting the potential (or pM) against the volume of EDTA added.

-

The equivalence point of the titration, where a sharp change in potential occurs, corresponds to the stoichiometric point of the complexation reaction.[12] This data can be used to calculate the formation constant of the metal-EDTA complex.

-

Visualizations

Visual representations are crucial for understanding the complex interactions and workflows in chelation chemistry.

Caption: Chelation process of a metal ion by EDTA.

References

- 1. How to Bind with Metals and Water: A New Study on EDTA [jila.colorado.edu]

- 2. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 3. EDTA - MOTM [chm.bris.ac.uk]

- 4. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. brain.fuw.edu.pl [brain.fuw.edu.pl]

- 10. Spectrophotometric determination of EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. digital.wpi.edu [digital.wpi.edu]

- 12. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]

Methodological & Application

Application Note & Protocol: Preparation of 0.5M EDTA Stock Solution (pH 8.0)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a 0.5M Ethylenediaminetetraacetic acid (EDTA) stock solution, adjusted to a pH of 8.0. EDTA is a widely used chelating agent in biological and chemical research to sequester divalent metal ions.

Introduction

Ethylenediaminetetraacetic acid (EDTA) is a polyamino carboxylic acid that acts as a potent chelating agent, forming stable complexes with divalent and trivalent metal ions. In molecular biology and drug development, EDTA is crucial for inactivating metal-dependent enzymes, such as DNases, and for protecting nucleic acids from degradation.[1][2] The disodium (B8443419) salt of EDTA is commonly used for solution preparation, but it requires a pH of approximately 8.0 to fully dissolve in water.[3][4][5] This protocol outlines the standardized procedure to prepare a 0.5M EDTA stock solution at this required pH.

Data Presentation

The following table summarizes the necessary reagents for preparing 1 liter and 100 milliliters of 0.5M EDTA solution.

| Reagent | For 1 Liter (1000 mL) | For 100 mL | Final Concentration |

| EDTA Disodium Salt Dihydrate | 186.1 g[6] | 18.61 g[1] | 0.5 M |

| Distilled/Deionized Water | Initially 800 mL[6] | Initially 80 mL[1] | - |

| Sodium Hydroxide (B78521) (NaOH) Pellets | ~20 g[2][7] | ~2 g[1] | For pH adjustment |

| Final Volume | 1000 mL | 100 mL | - |

Experimental Protocol

This protocol details the step-by-step methodology for preparing a 0.5M EDTA solution with a final pH of 8.0.

Materials and Equipment:

-

EDTA disodium salt dihydrate (C₁₀H₁₄N₂Na₂O₈·2H₂O)

-

Sodium hydroxide (NaOH) pellets or a 10 M NaOH solution

-

Deionized or distilled water

-

Glass beaker or flask (e.g., 2-liter beaker for a 1-liter solution)

-

Graduated cylinder

-

Magnetic stirrer and stir bar

-

pH meter

-

Spatula and weighing paper/boat

-

Autoclave or 0.22 µm filter for sterilization

Procedure:

-

Initial Mixing: In a beaker, add 186.1 g of EDTA disodium salt dihydrate to 800 mL of distilled water (for a 1 L final volume).[2][6]

-

Stirring: Place the beaker on a magnetic stirrer and add a magnetic stir bar. Stir the solution vigorously. The EDTA will not dissolve at this stage.[8]

-

pH Adjustment: While stirring, gradually add sodium hydroxide (NaOH) pellets or a concentrated NaOH solution to the suspension.[1][8] Use a pH meter to monitor the pH of the solution. The EDTA will begin to dissolve as the pH approaches 8.0.[5][6] Be patient, as this process can take some time.[1] Add NaOH slowly to avoid overshooting the target pH.[6]

-

Final Volume Adjustment: Once the EDTA is completely dissolved and the pH is stable at 8.0, transfer the solution to a 1000 mL graduated cylinder. Add distilled water to bring the final volume to 1 liter.[2][8]

-

Sterilization: For sterile applications, the solution can be sterilized by autoclaving on a liquid cycle or by passing it through a 0.22 µm filter.[1][4]

-

Storage: Store the 0.5M EDTA solution at room temperature or at 4°C.[1][9]

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemicals.

-

The dissolution of NaOH is an exothermic reaction and can generate heat. Handle with care.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the 0.5M EDTA stock solution.

Caption: Workflow for preparing 0.5M EDTA stock solution, pH 8.0.

References

- 1. toptipbio.com [toptipbio.com]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of EDTA solution - Sharebiology [sharebiology.com]

- 5. sciencenotes.org [sciencenotes.org]

- 6. 0.5 M EDTA Solution Recipe [thoughtco.com]

- 7. ibisci.com [ibisci.com]

- 8. 0.5M EDTA [protocols.io]

- 9. EDTA Solution 0.5 M pH 8.0, Buffers and Reagents - Jena Bioscience [jenabioscience.com]

Application Notes and Protocols for Routine Cell Culture Passaging with Trypsin-EDTA Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Routine passaging, or subculturing, of adherent cells is a fundamental technique in cell culture maintenance, proliferation, and experimentation. The process involves detaching cells from a culture vessel surface to which they are adhered, and transferring a fraction of them to a new vessel with fresh growth medium. This practice is essential to maintain cells in a state of logarithmic growth and to prevent growth inhibition and cell death caused by overconfluency.[1] Trypsin-EDTA solution is the most common reagent used for the dissociation of adherent cells.[2]

This document provides detailed application notes and protocols for the use of trypsin-EDTA in routine cell culture passaging.

Mechanism of Action: Trypsin and EDTA

The combination of trypsin and ethylenediaminetetraacetic acid (EDTA) provides an effective method for detaching adherent cells.[3]

-

Trypsin: A proteolytic enzyme, trypsin cleaves peptide bonds at the C-terminal side of lysine (B10760008) and arginine residues.[2][4] In cell culture, trypsin breaks down the proteins that anchor cells to the culture vessel surface and to each other.[5]

-

EDTA: As a chelating agent, EDTA binds to divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺).[6][7] These ions are crucial for the function of cell adhesion molecules (CAMs) like cadherins and integrins, which mediate cell-cell and cell-extracellular matrix interactions, respectively.[7][8] By sequestering these ions, EDTA weakens these adhesive connections, enhancing trypsin's access to its target proteins.[4][9]

The synergistic action of trypsin and EDTA allows for efficient and gentle cell detachment when used appropriately.

Caption: Mechanism of Trypsin-EDTA in cell detachment.

Data Presentation: Recommended Reagent Concentrations and Incubation Times

The optimal concentration of trypsin-EDTA and incubation time can vary depending on the cell line's adherence properties. The following table provides general recommendations. It is crucial to empirically determine the optimal conditions for each specific cell line to ensure high cell viability.

| Parameter | Recommended Range | Notes |

| Trypsin Concentration | 0.025% - 0.25% | For strongly adherent cells, a higher concentration (0.25%) may be necessary.[8] For routine passaging of most cell lines, 0.05% is often sufficient.[10] |

| EDTA Concentration | 0.5 mM - 2.0 mM | A common concentration is 1 mM.[11] EDTA enhances trypsin activity by chelating divalent cations.[6] |

| Incubation Temperature | Room Temperature or 37°C | Incubation at 37°C accelerates the enzymatic activity of trypsin.[1][8] However, prolonged incubation at this temperature can be more damaging to cells.[12] |

| Incubation Time | 1 - 10 minutes | The time required for detachment is cell-type dependent.[7][13] Monitor cells under a microscope to avoid over-trypsinization.[14] |